molecular formula C13H10BrFO B1278570 (3-Bromophenyl)(4-fluorophenyl)methanol CAS No. 247089-76-5

(3-Bromophenyl)(4-fluorophenyl)methanol

Cat. No.: B1278570
CAS No.: 247089-76-5
M. Wt: 281.12 g/mol
InChI Key: YBUFCLFBGOTIMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Bromophenyl)(4-fluorophenyl)methanol (CAS: 247089-76-5) is a diarylmethanol derivative featuring bromine and fluorine substituents on adjacent aromatic rings. Its synthesis involves the reaction of 3-bromoiodobenzene with n-BuLi under nitrogen, yielding a colorless oil . The compound’s structure combines electron-withdrawing halogen groups (Br, F), influencing its electronic properties, solubility, and reactivity. Diarylmethanols are pivotal intermediates in pharmaceutical and materials chemistry, particularly in antimalarial and anticancer drug development .

Properties

IUPAC Name

(3-bromophenyl)-(4-fluorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrFO/c14-11-3-1-2-10(8-11)13(16)9-4-6-12(15)7-5-9/h1-8,13,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBUFCLFBGOTIMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(C2=CC=C(C=C2)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40442869
Record name (3-Bromophenyl)(4-fluorophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40442869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

247089-76-5
Record name (3-Bromophenyl)(4-fluorophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40442869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromophenyl)(4-fluorophenyl)methanol typically involves the reaction of 3-bromobenzaldehyde with 4-fluorobenzylmagnesium bromide in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction proceeds via a Grignard reaction mechanism, where the Grignard reagent (4-fluorobenzylmagnesium bromide) attacks the carbonyl carbon of 3-bromobenzaldehyde, followed by hydrolysis to yield the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or column chromatography would be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

(3-Bromophenyl)(4-fluorophenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding hydrocarbon.

    Substitution: The bromine and fluorine atoms can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: The major products are 3-bromo-4-fluorobenzophenone or 3-bromo-4-fluorobenzaldehyde.

    Reduction: The major product is 3-bromo-4-fluorotoluene.

    Substitution: The products depend on the nucleophile used, such as 3-methoxy-4-fluorobenzhydrol.

Scientific Research Applications

(3-Bromophenyl)(4-fluorophenyl)methanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Bromophenyl)(4-fluorophenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites, while the bromine and fluorine atoms can participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Halogen Effects

Compound 1 : (3-Bromophenyl)(phenyl)methanol (20a)
  • Structure : Lacks the 4-fluorophenyl group, replaced by a phenyl ring.
  • Synthesis : Derived from 3-bromobenzaldehyde and PhMgBr (85% yield) .
  • Key Difference: The absence of fluorine reduces electronegativity, altering dipole moments and intermolecular interactions compared to (3-Bromophenyl)(4-fluorophenyl)methanol.
Compound 2 : (4-Bromophenyl)(4-fluorophenyl)methanol (CAS: 3851-47-6)
  • Structure : Bromine and fluorine substituents are para on their respective rings.
  • Isostructural studies show para-substituted derivatives exhibit distinct packing compared to ortho/meta analogues .
Compound 3 : [1-(4-Fluorobenzyl)piperidin-4-yl][4-fluorophenyl]methanol (7)
  • Structure : Incorporates a piperidine ring, increasing steric bulk and basicity.
  • Activity : Displays selective antimalarial activity (IC₅₀: 1.03–2.52 μg/mL against resistant strains) due to enhanced binding to parasitic targets .

Physicochemical Properties

Property This compound (4-Bromophenyl)(4-fluorophenyl)methanol (3-Bromophenyl)(phenyl)methanol
Molecular Weight 295.12 g/mol 295.12 g/mol 247.11 g/mol
Halogen Positions 3-Br, 4-F 4-Br, 4-F 3-Br, H (phenyl)
Synthetic Yield Not reported (oil) Not reported 85%
Polarity High (due to F and Br) Moderate (symmetry reduces dipole) Lower (only Br)
Crystallinity Likely amorphous Likely crystalline (para symmetry) Not characterized

Solvent and Stability Behavior

  • Thermal Decomposition: Fluorophenyl-containing trioxanes decompose faster in methanol than n-hexane due to solvent polarity . This compound’s stability in polar solvents may follow similar trends.
  • Crystallization : Isostructural chloro/bromo derivatives (e.g., Compounds 4 and 5 in ) crystallize in P 1 symmetry but adjust packing for halogen size, suggesting bromine’s van der Waals radius (1.85 Å) vs. chlorine (1.75 Å) influences lattice stability .

Key Research Findings

Synthetic Flexibility: Diarylmethanols are synthesized via Grignard or organolithium routes, with yields influenced by substituent positions (meta vs. para) .

Halogen Synergy : Bromine enhances lipophilicity and binding to hydrophobic pockets, while fluorine improves metabolic stability and electron density .

Structural Insights : Single-crystal diffraction of isostructural derivatives reveals halogen-dependent conformational adjustments, critical for rational drug design .

Biological Activity

(3-Bromophenyl)(4-fluorophenyl)methanol, with the chemical formula C₁₃H₁₀BrFO, is an organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

The compound belongs to the benzhydrol family and is characterized by a hydroxyl group attached to a benzhydryl structure. The synthesis typically involves a Grignard reaction between 3-bromobenzaldehyde and 4-fluorobenzylmagnesium bromide in a solvent like tetrahydrofuran (THF) .

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites, while the bromine and fluorine atoms may participate in halogen bonding. These interactions can modulate the activity of target molecules, leading to various biological effects .

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. In particular, it has shown activity against Mycobacterium tuberculosis, with structure-activity relationship (SAR) studies indicating that modifications to the phenyl groups can enhance its efficacy . For instance, analogs with different substitutions were tested for their ability to inhibit bacterial growth, revealing promising results for certain derivatives.

Case Studies and Research Findings

  • Antiproliferative Effects :
    • A study demonstrated that compounds similar to this compound exhibit significant antiproliferative activity in breast cancer cell lines (MCF-7 and MDA-MB-231). The IC50 values for these compounds ranged from 10 to 33 nM, indicating potent effects comparable to established chemotherapeutics .
  • Tubulin Interaction :
    • Research has shown that certain derivatives can inhibit tubulin polymerization, which is crucial for cell division. This property was assessed through flow cytometry and confocal microscopy, confirming the ability of these compounds to arrest cancer cells in the G2/M phase and induce apoptosis .
  • Structure-Activity Relationships :
    • A detailed SAR study revealed that the presence of electron-withdrawing groups like bromine and fluorine significantly affects the compound's biological activity. Compounds with optimal substitutions showed enhanced potency against cancer cell lines .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

Compound NameKey FeaturesBiological Activity
(3-Bromophenyl)(4-chlorophenyl)methanolChlorine instead of fluorineModerate antimicrobial effects
(3-Bromophenyl)(4-methylphenyl)methanolMethyl group enhances lipophilicityReduced antiproliferative activity
(3-Bromophenyl)(4-nitrophenyl)methanolNitro group increases electronic effectsPotent against specific cancer cells

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-Bromophenyl)(4-fluorophenyl)methanol
Reactant of Route 2
Reactant of Route 2
(3-Bromophenyl)(4-fluorophenyl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.